molecular formula C9H9BrO2S2 B2961914 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene CAS No. 2411268-73-8

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene

Cat. No.: B2961914
CAS No.: 2411268-73-8
M. Wt: 293.19
InChI Key: PZJYSRCQNFAJTN-UHFFFAOYSA-N
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Description

2-({3-bromobicyclo[111]pentan-1-yl}sulfonyl)thiophene is a chemical compound with the molecular formula C9H9BrO2S2 It is characterized by the presence of a brominated bicyclo[111]pentane moiety attached to a sulfonyl group, which is further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene typically involves the following steps:

    Bromination of bicyclo[1.1.1]pentane: The starting material, bicyclo[1.1.1]pentane, is brominated using bromine or a brominating agent under controlled conditions to yield 3-bromobicyclo[1.1.1]pentane.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group to the bicyclo[1.1.1]pentane moiety.

    Coupling with thiophene: The final step involves coupling the sulfonylated intermediate with thiophene under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Cross-Coupling Reactions: Palladium catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation and Reduction: Sulfoxides, sulfones, and thiol derivatives.

    Cross-Coupling Reactions: New carbon-carbon bonded compounds with extended conjugation or functionalization.

Scientific Research Applications

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene has several applications in scientific research, including:

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    2-({3-chlorobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: Similar structure with a chlorine atom instead of bromine.

    2-({3-fluorobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: Similar structure with a fluorine atom instead of bromine.

    2-({3-iodobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

IUPAC Name

2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S2/c10-8-4-9(5-8,6-8)14(11,12)7-2-1-3-13-7/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJYSRCQNFAJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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